

theoretical properties of 6-Bromothiazolo[5,4-b]pyrazine

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Compound of Interest

Compound Name: 6-Bromothiazolo[5,4-b]pyrazine

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An In-depth Technical Guide to the Theoretical Properties of **6-Bromothiazolo[5,4-b]pyrazine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromothiazolo[5,4-b]pyrazine is a halogenated heterocyclic compound featuring a fused thiazole and pyrazine ring system. This scaffold is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and versatile chemical reactivity. The electron-deficient nature of the pyrazine ring, combined with the functionalities of the fused thiazole and the reactive bromine substituent, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its theoretical properties, including its molecular structure, electronic profile, predicted spectroscopic characteristics, and reactivity. Furthermore, it outlines a plausible synthetic route, discusses its potential applications as a pharmacophore, and provides essential safety and handling information.

Molecular Structure and Physicochemical Properties

The core of **6-Bromothiazolo[5,4-b]pyrazine** is a planar, bicyclic aromatic system. The fusion of the five-membered thiazole ring with the six-membered pyrazine ring creates a rigid structure with delocalized π -electrons. The pyrazine moiety, with its two nitrogen atoms at positions 1

and 4 relative to each other, acts as a π -deficient system, withdrawing electron density from the fused ring. The bromine atom at position 6 further modulates the electronic landscape of the molecule.

Core Structural and Physicochemical Data

A summary of the key computed and experimentally observed properties for **6-Bromothiazolo[5,4-b]pyrazine** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	87444-40-4	[1]
Molecular Formula	$C_5H_2BrN_3S$	
Molecular Weight	216.06 g/mol	
Melting Point	151 °C	
Boiling Point (Est.)	286.6 °C at 760 mmHg	
Density (Est.)	1.984 g/cm ³	
XLogP3 (Computed)	1.9	
Topological Polar Surface Area	66.9 Å ²	
Hydrogen Bond Acceptor Count	4	
Appearance	Solid	[2]

Electronic Properties and Computational Analysis

The theoretical properties of **6-Bromothiazolo[5,4-b]pyrazine** are dictated by the interplay of its constituent rings and the bromine substituent. The pyrazine ring is inherently electron-withdrawing, which lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO).[\[3\]](#) This π -deficiency makes the ring system susceptible to nucleophilic attack under certain conditions and influences its reactivity in transition metal-catalyzed cross-coupling reactions.

Frontier Molecular Orbitals (FMOs)

Based on Density Functional Theory (DFT) studies of analogous pyrazine-thiazole systems, the following can be inferred about the electronic structure of **6-Bromothiazolo[5,4-b]pyrazine[4][5]**:

- HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be distributed across the fused ring system, with significant contributions from the sulfur atom in the thiazole ring.
- LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be delocalized over the π -deficient pyrazine ring and the C=N bond of the thiazole.
- HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining the molecule's electronic absorption properties and kinetic stability. Fused aromatic systems like this typically have HOMO-LUMO gaps that correspond to absorption in the UV-visible region. The electron-deficient nature of the pyrazine core suggests a relatively low-lying LUMO, potentially leading to a smaller energy gap compared to more electron-rich heterocycles.[6]

The bromine atom, through inductive effects (-I), further withdraws electron density, while its lone pairs can participate in resonance (+M). This complex electronic contribution influences the molecule's dipole moment and reactivity.

Predicted Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, a theoretical profile can be reliably predicted based on the analysis of its structural components and data from similar compounds.[7]

¹H NMR Spectroscopy

The molecule contains two aromatic protons.

- H at C2 (thiazole ring): This proton is in a five-membered heterocyclic ring adjacent to a sulfur and a nitrogen atom. Its chemical shift is expected to be significantly downfield, likely in the range of δ 8.5-9.0 ppm.

- H at C5 (pyrazine ring): This proton is on the electron-deficient pyrazine ring. Its resonance is also expected to be downfield, likely in the range of δ 8.8-9.2 ppm.

¹³C NMR Spectroscopy

The molecule has five unique carbon atoms.

- C2 and C3a (thiazole ring): The carbon bearing the proton (C2) and the bridgehead carbon (C3a) will have distinct chemical shifts. C2 is expected around δ 150-155 ppm.
- C5, C6, and C7a (pyrazine ring): The carbons of the pyrazine ring are in an electron-poor environment. The carbon bearing the bromine (C6) will be shielded relative to the others but its signal will be influenced by the heavy atom effect. Predicted shifts are approximately: C5 (δ 140-145 ppm), C6 (δ 130-135 ppm), and the bridgehead C7a (δ 150-155 ppm).

Mass Spectrometry

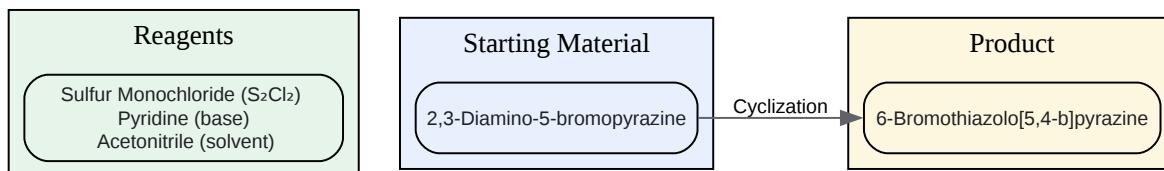
The mass spectrum under electron impact (EI-MS) would be expected to show a prominent molecular ion peak (M^+). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet (M^+ and $M+2$) of nearly equal intensity at m/z 215 and 217.

Synthesis and Reactivity

A definitive, published synthesis for **6-Bromothiazolo[5,4-b]pyrazine** is not readily available. However, a plausible and chemically sound synthetic route can be proposed based on established methods for constructing fused thiazole rings.

Proposed Synthetic Pathway

The most logical approach involves the cyclization of a suitable ortho-diaminopyrazine precursor. The commercially available 2,3-Diamino-5-bromopyrazine serves as an ideal starting material.^[2] The thiazole ring can be formed by reacting this diamine with a reagent that provides the C-S unit, such as sulfur monochloride (S_2Cl_2), a reagent known for its utility in synthesizing fused 1,2,5-thiadiazoles from vicinal diamines.



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*Proposed synthesis of **6-Bromothiazolo[5,4-b]pyrazine**.*

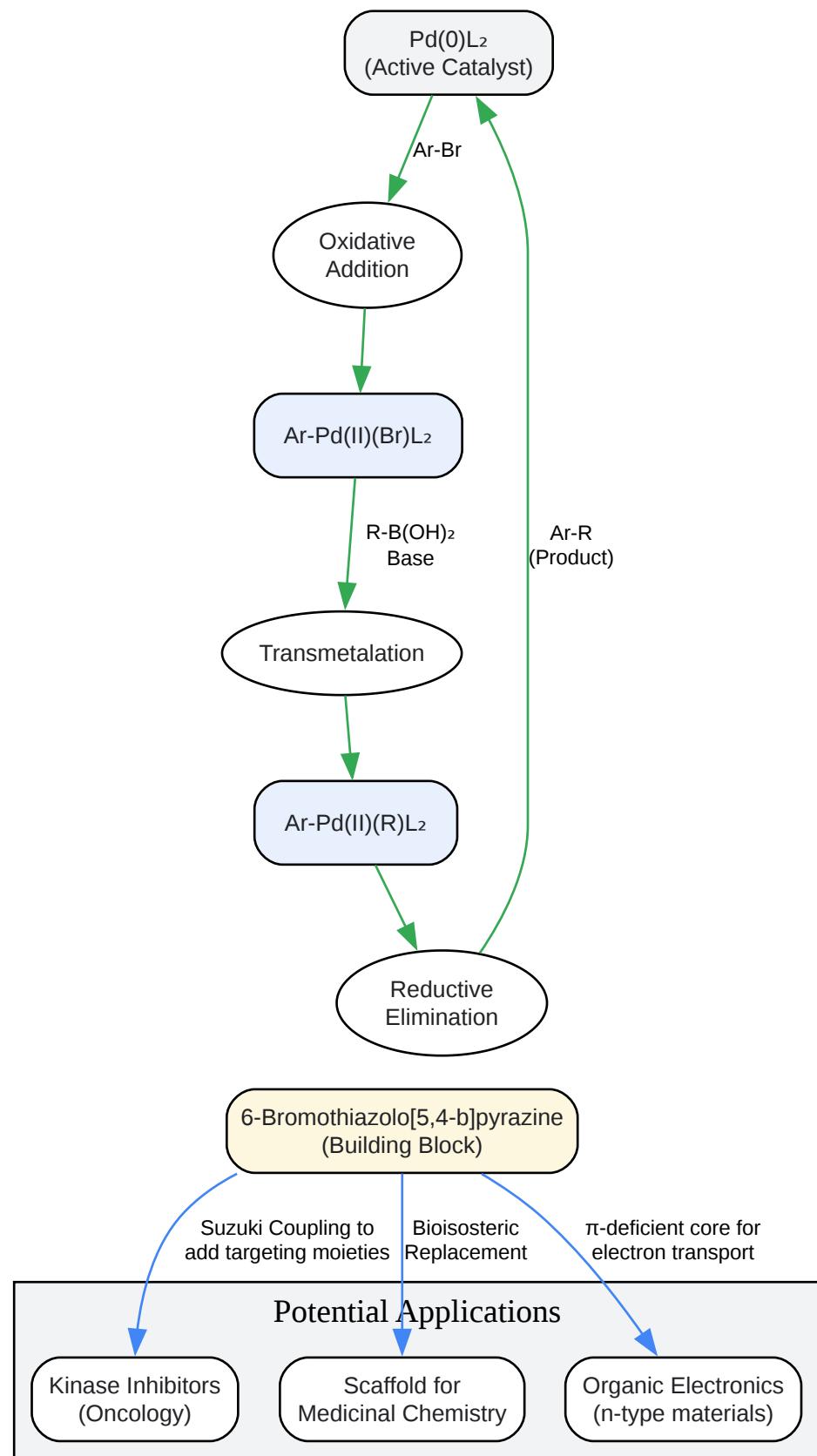
Experimental Protocol (Proposed):

- To a stirred solution of 2,3-Diamino-5-bromopyrazine (1.0 eq) in anhydrous acetonitrile, add pyridine (2.0-3.0 eq) as a base under an inert atmosphere (N_2 or Ar).
- Cool the mixture in an ice bath (0 °C).
- Slowly add a solution of sulfur monochloride (S_2Cl_2) (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the target compound.

Chemical Reactivity

The reactivity of **6-Bromothiazolo[5,4-b]pyrazine** is dominated by the bromine substituent, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Cross-Coupling: The C-Br bond at position 6 is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the introduction of a wide variety of aryl or heteroaryl substituents, making it a cornerstone for generating libraries of derivatives for drug discovery. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

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